molecular formula C21H20N4O2 B10992403 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide

Cat. No.: B10992403
M. Wt: 360.4 g/mol
InChI Key: XTHMAZRYBLNCJZ-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been extensively studied for their antiviral properties. In particular, compounds similar to 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide have shown promising results against various viral strains:

  • Mechanism of Action : These compounds often inhibit viral replication by targeting specific viral enzymes or proteins, thereby preventing the virus from multiplying within host cells .
  • Case Studies : Research has demonstrated that indole derivatives can exhibit activity against viruses such as HIV and influenza, with some compounds showing IC50_{50} values in the low micromolar range .

Anticancer Properties

The potential of indole derivatives as anticancer agents has also been explored:

  • In Vitro Studies : Compounds resembling This compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
  • Mechanisms : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Indole derivatives have been recognized for their anti-inflammatory properties:

  • Research Findings : Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. It has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of 324.4 g/mol. The compound features an indole core, which is significant in biological activity due to its ability to interact with various biological targets.

PropertyValue
Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name 2-(4-acetamidoindol-1-yl)-N-(1-methylindol-6-yl)acetamide
Canonical SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CN3C

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : Utilization of Fischer indole synthesis.
  • Acetylation : The indole derivative undergoes acetylation using acetic anhydride.
  • Coupling : The final step involves coupling with a pyrrole derivative.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, including:

  • HeLa (Cervical Cancer)
  • MCF-7 (Breast Cancer)
  • HT-29 (Colon Cancer)

In vitro assays demonstrate that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Induces apoptosis, G2/M phase arrest
MCF-70.34Inhibits tubulin polymerization
HT-290.86Apoptosis induction

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Comparative studies against standard drugs (e.g., ciprofloxacin, fluconazole) reveal that it possesses significant efficacy against various bacterial and fungal strains.

The biological activity of this compound is attributed to its ability to bind specific receptors or enzymes, modulating their activity and leading to various therapeutic effects. The unique combination of indole and pyrrole moieties may confer distinct biological activities compared to other similar compounds.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Study on Anticancer Activity : A study conducted by Xia et al. demonstrated that modifications at specific positions on the indole structure enhanced anticancer potency, with certain derivatives showing improved efficacy compared to standard treatments.
  • Antimicrobial Evaluation : Raghavendra et al. reported that derivatives of this compound exhibited remarkable antimicrobial activities against clinically relevant pathogens, outperforming conventional antibiotics in some cases.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1-methylindol-6-yl)acetamide

InChI

InChI=1S/C21H20N4O2/c1-14(26)22-18-4-3-5-19-17(18)9-11-25(19)13-21(27)23-16-7-6-15-8-10-24(2)20(15)12-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

XTHMAZRYBLNCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4C

Origin of Product

United States

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